molecular formula C17H27N3O2S B2431795 (E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide CAS No. 1356810-49-5

(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide

Cat. No.: B2431795
CAS No.: 1356810-49-5
M. Wt: 337.48
InChI Key: VKAGKQHPCHBOFN-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive smell or taste .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Pharmacological Potential and Molecular Studies

Research on compounds structurally related to (E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide has highlighted their diverse pharmacological potential and applications in molecular studies. These compounds have been explored for their roles in various therapeutic areas, including anti-inflammatory, anticancer, anticonvulsant, and cardiovascular diseases.

  • PPARγ Agonists for Diabetes and Metabolic Disorders : Studies have demonstrated that modifications to the phenyl alkyl ether moiety of related sulfonamide compounds can provide potent and selective PPARγ agonists. These agonists show improved aqueous solubility and potential for treating metabolic disorders such as diabetes and obesity due to their role in regulating lipid and glucose metabolism Collins et al., 1998.

  • Selective Antagonists for Neurological Disorders : Compounds with structural similarities have been identified as selective antagonists at P2X7 nucleotide receptors. These receptors are implicated in various neurological disorders, and antagonists can potentially treat conditions like epilepsy and neuropathic pain Humphreys et al., 1998.

  • Anticonvulsant Properties : Derivatives exhibiting anticonvulsant activity in models such as the maximum electroshock (MES) seizure test highlight the potential of related compounds in the treatment of epilepsy and seizure disorders. The modification of the piperazine moiety and its substitution patterns play a crucial role in enhancing the anticonvulsant efficacy Obniska et al., 2005.

  • Antitumor and Antiproliferative Effects : The incorporation of benzenesulfonamide derivatives into metal complexes has shown promising results in antitumor activity. These complexes can interfere with various cellular processes, indicating the potential for developing new anticancer agents Vlasenko et al., 2020.

  • Inhibition of Histone Deacetylases (HDACs) : N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structurally related to the query compound, have been synthesized and evaluated as novel HDAC inhibitors. These inhibitors are crucial for the regulation of gene expression and have applications in treating cancer and neurodegenerative diseases Thaler et al., 2010.

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

Properties

IUPAC Name

(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-16(15-20-11-9-19(2)10-12-20)14-18-23(21,22)13-8-17-6-4-3-5-7-17/h3-8,13,16,18H,9-12,14-15H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAGKQHPCHBOFN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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